Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
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Description
Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate is an organic compound with the molecular formula C13H16N2O2S . It is used in the field of chemistry as a reactant or intermediate for various chemical reactions .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves complex chemical reactions. For instance, the synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors involves the use of tert-butyl peroxybenzoate and trifluoroacetic acid (TFA) under nitrogen .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic heteroaromatic motif with a thieno[2,3-c]pyridine scaffold . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can be used as a reactant in the synthesis of GRK2 inhibitors .Future Directions
The future directions for research on Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate could involve its potential use in drug discovery programs, particularly as a starting point for the development of kinase inhibitors . Further studies could also explore its potential applications in other areas of chemistry and pharmacology.
Properties
IUPAC Name |
tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-7-5-6-8-9(14)10(18-11(8)15-7)12(16)17-13(2,3)4/h5-6H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULQZCDMXLSIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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